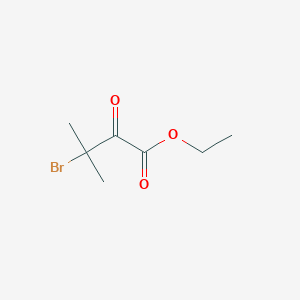
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a chemical compound with the molecular formula C7H11BrO3. It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom, a methyl group, and an oxo group on the butanoic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Ester hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used in aqueous solutions
Major Products Formed
Nucleophilic substitution: Products include substituted butanoic acid derivatives.
Reduction: Products include 3-bromo-3-methyl-2-hydroxybutanoic acid ethyl ester.
Ester hydrolysis: Products include 3-bromo-3-methyl-2-oxobutanoic acid and ethanol
Scientific Research Applications
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: This compound has a similar structure but with a methyl group at the 2-position instead of the 3-position.
Butanoic acid, 2-bromo-3-methyl-, ethyl ester: This compound has a bromine atom at the 2-position instead of the 3-position
Uniqueness
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and the oxo group at the 3-position makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
118355-29-6 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
ethyl 3-bromo-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3 |
InChI Key |
HLQOAIAGMAZLCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















